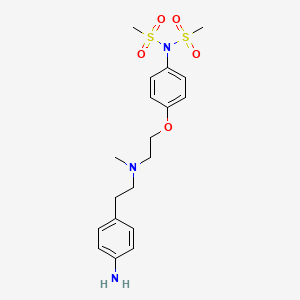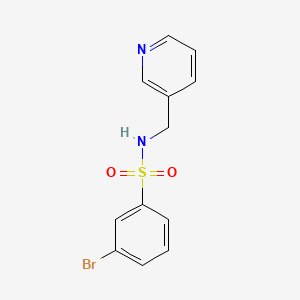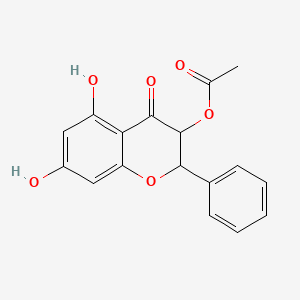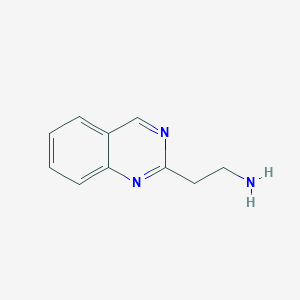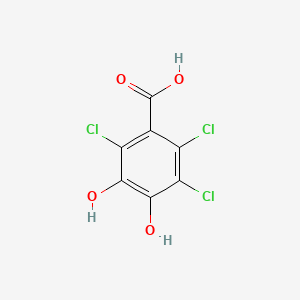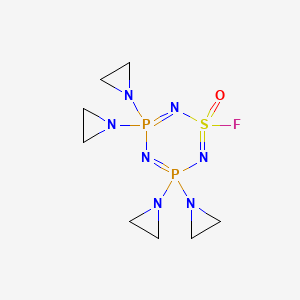
3-Fluoro-4-methylbenzylmagnesium bromide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methylbenzylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is a solution in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylbenzylmagnesium bromide is typically synthesized by reacting 3-fluoro-4-methylbenzyl bromide with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Tetrahydrofuran
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of 3-fluoro-4-methylbenzylmagnesium bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems and temperature control are used to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-methylbenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Electrophiles: Alkyl halides, acyl chlorides
Conditions: Typically carried out in tetrahydrofuran under an inert atmosphere
Major Products
Alcohols: From reactions with carbonyl compounds
New Carbon-Carbon Bonds: From reactions with alkyl halides and other electrophiles
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methylbenzylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: As a key reagent for forming carbon-carbon bonds in complex molecule synthesis.
Pharmaceuticals: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of novel materials with specific properties.
Chemical Biology: For the synthesis of biologically active compounds and probes.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-methylbenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react readily with various electrophiles, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxybenzylmagnesium chloride
- 3,4-Dimethylphenylmagnesium chloride
- 4-Methylbenzylmagnesium chloride
- 3-Methoxybenzylmagnesium chloride
Uniqueness
3-Fluoro-4-methylbenzylmagnesium bromide is unique due to the presence of both a fluorine and a methyl group on the benzyl ring. The fluorine atom can influence the reactivity and selectivity of the compound in various reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C8H8BrFMg |
|---|---|
Molekulargewicht |
227.36 g/mol |
IUPAC-Name |
magnesium;2-fluoro-4-methanidyl-1-methylbenzene;bromide |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LJISRYHOAZJCFS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



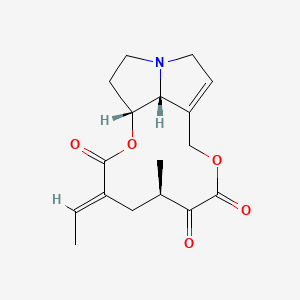
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
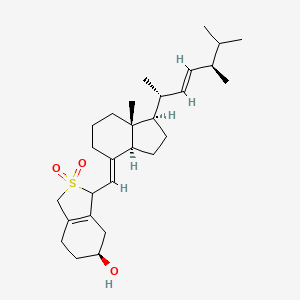
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)


